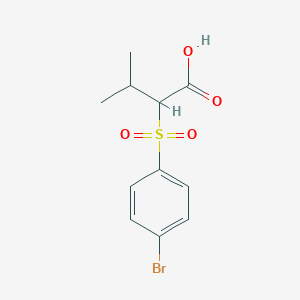

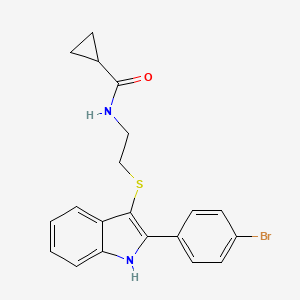

![molecular formula C18H15NO5S2 B2882203 Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900018-86-2](/img/structure/B2882203.png)

Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Metabolism and Selective Inhibition

- Selective Gelatinase Inhibition : Compounds such as (4-Phenoxyphenylsulfonyl)methylthiirane, a close relative to Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate, have been studied for their selective and potent inhibition of gelatinases. These inhibitors show promise in animal models for cancer and stroke, highlighting a potential application in therapeutic interventions for these conditions (Celenza et al., 2008).

Chemical Synthesis and Modification

Cross-Coupling Reactions : Research on meta-C–H arylation and methylation of phenolic derivatives using a U-shaped template suggests applications in chemical synthesis, where this compound could serve as a precursor or intermediate in the development of complex organic molecules (Wan et al., 2013).

Sulfonation and Arylation Techniques : Techniques for the N-chemoselective arylsulfonylation of amino acid derivatives and the direct regiospecific arylation of thiophenes bearing SO2R substituents have been developed, indicating the role of sulfonated compounds in synthesizing derivatives with potential biological activity (Penso et al., 2003); (Bheeter et al., 2013).

Advanced Materials and Chemical Engineering

- Novel Nanofiltration Membranes : The synthesis of sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes suggests an application in water treatment and dye separation. This hints at potential uses of sulfonated compounds in enhancing membrane hydrophilicity and separation efficiency (Liu et al., 2012).

Propiedades

IUPAC Name |

methyl 3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5S2/c1-23-18(20)17-16(11-12-25-17)24-15-10-6-5-9-14(15)19-26(21,22)13-7-3-2-4-8-13/h2-12,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORCTUBAZGDHHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)

![(2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine](/img/structure/B2882125.png)

![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-4-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2882126.png)

![methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2882133.png)

![[4-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B2882137.png)

![N-(2-chlorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2882138.png)

![Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2882141.png)